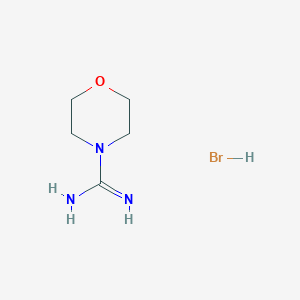

Morpholine-4-carboximidamide Hydrobromide

Vue d'ensemble

Description

Morpholine-4-carboximidamide hydrobromide is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of biologically active heterocyclic compounds. The morpholine moiety is a versatile scaffold in drug design, often used to improve pharmacokinetic properties of pharmaceutical agents .

Synthesis Analysis

The synthesis of morpholine derivatives has been approached through various routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a related compound, was synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process involving reductive amination and intramolecular acetalization . Another study described a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction . These methods highlight the synthetic versatility of morpholine derivatives and the potential to create a wide array of substituted morpholines, including Morpholine-4-carboximidamide hydrobromide.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction, revealing that the morpholine ring assumes a chair conformation and the molecules are held together by a three-dimensional network of hydrogen bonds . Similarly, the structure of N-(ω-carboxyalkyl)morpholine hydrochlorides was analyzed by 13C CP MAS NMR, FTIR, and PM3 calculations, providing insights into the conformation and hydrogen bonding patterns of these compounds .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions that are crucial for their application in medicinal chemistry. The discovery of a non-nitrogen containing morpholine isostere demonstrated the ability of such compounds to mimic the conformation required for kinase inhibition, a key reaction in the development of inhibitors for the PI3K-AKT-mTOR pathway . Additionally, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanate with morpholino-indazole, showcasing the reactivity of morpholine derivatives in creating complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The crystal structure analysis of morpholine biguanide hydrobromide and N-(ω-carboxyalkyl)morpholine hydrochlorides provides information on their solid-state properties, such as crystal packing and hydrogen bonding, which can affect their solubility, stability, and reactivity . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission properties, which are important for applications in materials science and as fluorescent probes .

Applications De Recherche Scientifique

Synthesis and Anti-Hyperglycemic Evaluation :

- Morpholine-4-carboximidamide derivatives have been synthesized and evaluated for their anti-hyperglycemic properties. A study found that certain derivatives can significantly decrease serum glucose levels and restore biomarkers of liver and kidney function, suggesting their potential as therapeutic agents against diabetes (Moustafa et al., 2021).

Pharmacological Screening for Analgesic and Anti-Inflammatory Activity :

- Derivatives of Morpholine-4-carboximidamide have been synthesized and tested for analgesic and anti-inflammatory effects. The compounds showed potential in reducing visceral pain and limb edema in animal models, indicating their therapeutic relevance in pain management and inflammation (Drapak et al., 2022).

Role in Inhibitors of the PI3K-AKT-mTOR Pathway :

- Morpholine derivatives, including Morpholine-4-carboximidamide, have been identified as key pharmacophores in the inhibition of the PI3K-AKT-mTOR pathway, which is significant in cancer research. Their structure allows them to form crucial hydrogen bonds and exhibit selectivity in kinase inhibition (Hobbs et al., 2019).

Synthesis of GABAB Enhancer :

- Morpholine-4-carboximidamide derivatives have been utilized in the synthesis of GABAB enhancers, which are relevant in neurological and psychiatric disorders. The research demonstrates the compound's utility in the synthesis of bioactive molecules (Verron et al., 2007).

Neuroprotective Effects and Oxidative Stress Modulation :

- Studies have examined the neuroprotective effects of Morpholine-4-carboximidamide derivatives, particularly their impact on biochemiluminescence and antioxidant activity in the brain under ischemic conditions. These compounds showed potential in reducing oxidative stress and exerting neuroprotective effects (Popova et al., 2011).

Role as a Scaffold in Medicinal Chemistry :

- Morpholine and its derivatives are recognized for their significant role in medicinal chemistry, offering a range of biological activities and enhancing the pharmacokinetic profiles of pharmaceuticals. Their synthesis and functionalization are areas of ongoing research, underscoring their importance in drug development (Tzara et al., 2020).

Mécanisme D'action

Target of Action

Morpholine-4-carboximidamide Hydrobromide is a derivative of morpholine, a heterocyclic compound Morpholine derivatives are known to have a wide variety of pharmacological activities .

Mode of Action

It is known that morpholine derivatives can exert their effects through central inhibitory action on several kinases enzymes involved in cytokinesis and cell cycle regulation .

Biochemical Pathways

Given its potential inhibitory action on kinases, it may impact various cellular processes regulated by these enzymes, including cell division and growth .

Pharmacokinetics

The compound is known to be soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Based on its potential inhibitory action on kinases, it could potentially affect cell division and growth .

Action Environment

Morpholine-4-carboximidamide Hydrobromide is hygroscopic , meaning it absorbs moisture from the environment. This property could potentially influence its stability and efficacy. It is recommended to store the compound away from oxidizing agents, water/moisture, and in a cool, dry, and well-ventilated condition .

Safety and Hazards

Morpholine-4-carboximidamide Hydrobromide is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

morpholine-4-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSDHMCZXCESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384503 | |

| Record name | Morpholine-4-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carboximidamide Hydrobromide | |

CAS RN |

157415-17-3 | |

| Record name | Morpholine-4-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157415-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)